4-[4-(4-甲基嘧啶-2-基)哌嗪-1-基]-6-(三氟甲基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine” is a compound that contains linked pyridinium–piperazine heterocycles . It’s part of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives .
Synthesis Analysis
The compound is synthesized as part of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives . The structures of these compounds were elucidated using spectroscopic methods .
Molecular Structure Analysis
In the crystal structure of the compound, the piperazine ring adopts a chair conformation . The structures of these compounds were also predicted using Molinspiration and MolSoft programs .
Chemical Reactions Analysis
The compound is part of a series that was screened for their monoamine oxidase A and B inhibitory activity . Some of the compounds exhibited selective MAO-A inhibitory activity .
Physical And Chemical Properties Analysis
The compound is part of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives . Some physicochemical properties of these new compounds were predicted using Molinspiration and MolSoft programs .
科学研究应用
合成和药理特性
研究的重点是合成嘧啶的衍生物并研究其药理作用,包括止吐、镇静、镇痛、抗血清素和肌肉营养痉挛溶解特性。值得注意的是,该化学系列中的某些化合物因其有效的止吐活性而备受关注,促使了进一步的临床研究 (Mattioda 等,1975)。
杀生物剂
嘧啶并[2,1-c][1,2,4]三嗪的异构体结构已被合成并评估其抗菌特性,某些化合物表现出显着的杀生物作用 (El‐mahdy 和 Abdel-Rahman,2011)。
DNA 相互作用
末端具有哌嗪取代基的非稠合芳香体系已被合成,以研究它们与 DNA 的相互作用,旨在增强其他药物的抗癌活性。这些研究提供了对有效 DNA 相互作用的结构要求的见解 (Wilson 等,1990)。
受体拮抗作用
一系列哌嗪-1-基取代的非稠合杂双芳基已被合成,用于研究影响与 5-HT7 受体结合亲和力的结构特征。这项研究旨在阐明各种取代基在增强受体结合亲和力中的作用 (Strekowski 等,2016)。
作用机制
Target of Action
The primary target of this compound is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states .
Mode of Action
The compound acts as a tyrosine kinase inhibitor . It binds to the inactive form of the tyrosine kinase domain, thereby preventing its activation . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The inhibition of tyrosine kinase disrupts the signal transduction cascades that it would normally activate. This affects various downstream effects, such as cell growth, differentiation, and the cell cycle .
Pharmacokinetics
Similar compounds like imatinib have been studied, and they are known to be absorbed rapidly in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . The majority of the radioactive dose was detected in the urine of dogs and humans and in the feces of rats .
Result of Action
The result of the compound’s action is the inhibition of the tyrosine kinase activity, which leads to the disruption of the signal transduction cascades. This can lead to the inhibition of cell growth and differentiation, and can have a significant impact on disease states where tyrosine kinase is implicated .
未来方向
属性
IUPAC Name |
4-methyl-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6/c1-10-2-3-18-13(21-10)23-6-4-22(5-7-23)12-8-11(14(15,16)17)19-9-20-12/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNWQTPUGORTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。